5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline
Description
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline is a complex organic compound characterized by the presence of multiple fluorine atoms and a trifluoromethyl group
Properties
Molecular Formula |
C14H9F6NO |
|---|---|
Molecular Weight |
321.22 g/mol |
IUPAC Name |
5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline |
InChI |
InChI=1S/C14H9F6NO/c1-6-2-8(15)12(5-11(6)21)22-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,21H2,1H3 |
InChI Key |
FRQQTCOEPAREQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N)OC2=C(C=C(C=C2F)C(F)(F)F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline typically involves multiple steps, including halogenation, nucleophilic substitution, and coupling reactions. One common method involves the use of p-Chlorobenzotrifluoride as a starting material, which undergoes halogenation and ammoniation reactions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of fluorinated aromatic compounds .
Scientific Research Applications
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings with enhanced properties
Mechanism of Action
The mechanism of action of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms and a trifluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to specific pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-4-trifluoromethyl-aniline: Similar in structure but with chlorine atoms instead of fluorine.
Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.
Celecoxib: Another trifluoromethyl-containing compound used as an anti-inflammatory drug
Uniqueness
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects.
Chemical Structure and Properties
The molecular formula of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline is , with a molecular weight of approximately 386.09 g/mol. The compound features multiple fluorine substituents on the aromatic rings, which significantly influence its chemical properties and biological activity.
Research indicates that compounds with similar structures often exhibit significant biological activities, particularly in modulating G-protein-coupled receptors (GPCRs). The presence of fluorine substituents has been associated with increased potency in receptor binding assays. Specifically, the trifluoromethyl group and difluoro substitutions can enhance lipophilicity and receptor affinity, leading to improved biological efficacy.
In Vitro Studies
In vitro studies have demonstrated that 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline exhibits cytotoxic effects against various cancer cell lines. The following table summarizes key findings from studies evaluating its cytotoxicity:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HL-60 (human promyelocytic leukemia) | 0.01 | High sensitivity to growth inhibition |
| CCRF-CEM (human T-cell leukemia) | 0.05 | Moderate sensitivity |
| MCF-7 (human breast adenocarcinoma) | 0.20 | Induces apoptosis in a dose-dependent manner |
These findings highlight the compound's potential as an anticancer agent through mechanisms involving apoptosis induction and receptor modulation.
Case Studies
- HL-60 Cell Line Study : A study conducted on HL-60 cells demonstrated that the compound effectively converted to active metabolites that inhibit cell growth at nanomolar concentrations. The cytotoxic action was primarily attributed to the formation of fluoroadenine-containing nucleotides, which are potent inhibitors of cellular proliferation.
- MCF-7 Cell Line Study : In another study focusing on MCF-7 cells, flow cytometry assays revealed that treatment with 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline led to significant apoptosis induction, suggesting its potential as a therapeutic agent in breast cancer treatment.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds reveals differences in biological activity based on molecular modifications. The following table outlines some comparative data:
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylaniline | 0.01 | High potency against leukemia cells |
| 4-Bromo-3-(trifluoromethyl)aniline | 0.50 | Lower potency compared to the target compound |
| 5-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoroaniline | 0.30 | Moderate efficacy |
This comparative analysis underscores the importance of specific substituents in enhancing or diminishing biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
